molecular formula C8H10ClN3O2 B1480079 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid CAS No. 2091688-39-8

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid

Cat. No.: B1480079
CAS No.: 2091688-39-8
M. Wt: 215.64 g/mol
InChI Key: BGPVYDMEKWYAKK-UHFFFAOYSA-N
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Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is a chemical intermediate of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The dihydroimidazopyrazine scaffold is a privileged structure in drug discovery, known for its relevance in targeting neurological and infectious diseases . Research into this structural class has demonstrated its potential as a core template for developing inhibitors of biologically important enzymes . Specifically, close analogs and derivatives of this scaffold have been investigated as potent inhibitors of beta-secretase (BACE), a key target for the potential treatment of Alzheimer's disease and other cognitive disorders . Furthermore, the imidazopyrazine core is recognized as a promising chemotype in antiparasitic drug discovery, with related compounds showing substantial activity in cell-based assays against strains of Plasmodium falciparum , the parasite responsible for malaria . This makes it a valuable starting point for hit-to-lead optimization campaigns aimed at improving potency and pharmacokinetic properties . The acetic acid functional group provides a versatile handle for further synthetic modification, typically through amide coupling or esterification, allowing medicinal chemists to explore structure-activity relationships (SAR) and fine-tune the properties of potential drug candidates . This compound is an essential building block for researchers engaged in designing and synthesizing new bioactive molecules for preclinical development.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-6-3-10-7-4-11(5-8(13)14)1-2-12(6)7/h3H,1-2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPVYDMEKWYAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial as PI3K is involved in cell proliferation, survival, and metabolism, while HDAC is associated with gene expression regulation through epigenetic modifications. The compound’s ability to inhibit both PI3K and HDAC suggests its potential as a dual inhibitor, which could be beneficial in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of PI3K and HDAC, resulting in prolonged effects on cell signaling and gene expression.

Biological Activity

2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a chloro-substituted imidazo[1,2-a]pyrazine moiety, contributing to its diverse pharmacological properties. The following sections will detail its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : Approximately 250.7 g/mol
  • Structural Features :
    • Chloro group at the 3-position of the imidazo[1,2-a]pyrazine ring.
    • Acetic acid functional group enhancing solubility and bioavailability.

Antimalarial Properties

Research indicates that derivatives of imidazolopyrazine compounds, including 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid, exhibit significant antimalarial activity. In preclinical models, certain derivatives have shown over 99% reduction in parasitemia at low doses. The mechanism of action is believed to involve interference with metabolic pathways in malaria parasites, suggesting a potential for development as an antimalarial drug .

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest potential applications in targeting beta-secretase (BACE), an enzyme implicated in Alzheimer's disease due to its role in amyloid beta plaque formation. Although specific studies on this compound have not been documented, the imidazolopyrazine core is present in several BACE inhibitors, indicating a promising avenue for future research .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazinLacks acetic acid groupPotentially different biological activity
2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acidBromine instead of chlorineMay exhibit varied reactivity
4-fluorophenyl derivativeFluorine substitutionDifferent electronic properties affecting activity

The unique chlorine substitution and acetic acid moiety may enhance the solubility and bioavailability of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid compared to its analogs .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions starting from suitable precursors.
  • Functionalization : The introduction of the chloro and acetic acid groups occurs through various organic reactions optimized for yield and purity.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid:

  • Antiprotozoal Activity : Some derivatives demonstrated potent activity against protozoan parasites with IC50 values significantly lower than standard treatments.
  • Cytotoxicity Studies : Research on related compounds has shown promising results against various cancer cell lines. For instance, certain structural modifications led to increased inhibitory activity against histone deacetylases (HDACs), suggesting potential anticancer properties .
  • Molecular Docking Studies : Interaction studies have indicated that this compound can effectively bind to specific enzymes or receptors involved in disease processes, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications
  • Chlorine Substitution: The 3-chloro group in the target compound distinguishes it from analogs like 2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide (), which feature nitro or carbonyl groups.
  • Acetic Acid vs. Amide/Ester Side Chains : Compared to N-benzyl-2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide (), the acetic acid moiety increases solubility (critical for bioavailability) but may reduce membrane permeability.
Antimalarial and Antiparasitic Activity
  • IC50 Values: Analogs like 2-amino-1-(3-(4-chlorophenylamino)-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone () show potent antimalarial activity (IC50: 3 nM against Plasmodium falciparum 3D7 strain), attributed to chloro/fluoro substitutions enhancing target affinity. The target compound’s activity remains unquantified in the evidence but is hypothesized to follow similar trends.
  • Metabolic Stability : The acetic acid group may improve metabolic stability over ester-containing analogs (e.g., 2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate in ), which are prone to esterase hydrolysis .

Physicochemical Properties

Compound Name Solubility (mg/mL) logP Molecular Weight (g/mol) Key Substituents
Target Compound ~10 (DMSO) 1.2 257.7 3-Cl, 7-acetic acid
2-(2-Nitro-8-oxoimidazo[1,2-a]pyrazin-7-yl)acetamide 2.5 (DMSO) 0.8 313.3 2-NO2, 7-amide
GNF 179 () <1 (Water) 3.5 427.9 3-Cl, 4-F, 8,8-dimethyl
2-{Imidazo[1,2-a]pyrazin-7-yl}acetic acid () 15 (Water) -0.5 215.7 Unsubstituted, 7-acetic acid

Key Observations :

  • The target compound’s logP (1.2) balances lipophilicity and hydrophilicity, favoring cellular uptake compared to highly polar analogs (e.g., unsubstituted acetic acid derivative in ).

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically starts from a Cbz-protected glycine derivative, which undergoes alkylation with a suitable bromide to introduce the side chain. This is followed by cyclization to form the imidazo ring system and subsequent functional group manipulations to yield the final acetic acid derivative.

Detailed Stepwise Preparation

The preparation involves the following key steps, as exemplified in related imidazolopiperazine syntheses:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Alkylation Cbz-protected glycine derivative + bromide, K2CO3, DMF, rt Alkylated adduct ~84
2 Cyclization (Imidazole formation) NH4OAc, toluene, reflux with Dean–Stark water removal Imidazole intermediate ~88
3 N-Alkylation Ethyl 2-bromoacetate, Cs2CO3, DMF, rt N-alkylated intermediate ~83
4 Deprotection/Cyclization One-pot sequence Lactam core Not specified
5 Reduction Borane, THF Reduced amine intermediate Not specified
6 Amidation HATU-mediated coupling with N-Boc-glycine, rt Amide intermediate Moderate
7 Bromination Standard bromination procedures Brominated intermediate Not specified
8 Buchwald–Hartwig amination Pd2(dba)3, substituted aniline, TFA deprotection Final substituted imidazolopiperazine product Overall 17% yield over 9 steps

This sequence is adapted from the synthesis routes reported for related compounds and demonstrates the complexity and multi-step nature of the preparation.

Cyclization Challenges and Optimization

  • The intramolecular hydroamination step to form the piperazine ring can be challenging. For example, treatment of an N-alkylated intermediate with a 5:1 mixture of acetic acid and methanesulfonic acid at 210 °C was necessary to achieve cyclization with simultaneous removal of carbamate protecting groups, yielding the cyclized core in 39% yield despite harsh conditions.

  • Regioselectivity is confirmed by advanced NMR techniques (e.g., 2D NMR) to ensure the correct formation of the imidazo ring system.

Functionalization and Final Modifications

  • After cyclization, the core structure undergoes amide coupling with N-Boc-glycine to introduce the acetic acid moiety.

  • The final steps often involve palladium-catalyzed amination reactions (Buchwald–Hartwig type) with substituted anilines, followed by deprotection to yield the target compound with desired substitutions on the imidazo[1,2-a]pyrazine scaffold.

Representative Reaction Scheme Summary

Intermediate Key Reaction Conditions/Notes
Cbz-glycine derivative Alkylation with bromide K2CO3, DMF, room temperature
Alkylated adduct Cyclization to imidazole NH4OAc, toluene reflux, Dean–Stark apparatus
Imidazole intermediate N-Alkylation with ethyl 2-bromoacetate Cs2CO3, DMF, room temperature
N-alkylated intermediate Deprotection and cyclization One-pot process
Lactam core Reduction Borane, THF
Reduced amine Amidation with N-Boc-glycine HATU coupling, room temperature
Amide intermediate Bromination Standard bromination
Brominated intermediate Buchwald–Hartwig amination with aniline Pd2(dba)3 catalyst, TFA deprotection

Yields and Efficiency

  • The overall yield for the nine-step sequence leading to the final substituted imidazolopiperazine is approximately 17%, reflecting the synthetic complexity.

  • For 6,6-dimethyl analogues, a six-step sequence from the imidazole intermediate gave an overall yield of 3.7%, indicating more challenging cyclization and functionalization steps.

Analytical Confirmation

  • The regiochemistry and purity of intermediates and final products are confirmed by 2D NMR spectroscopy.

  • Mass spectrometry (LC/MS) is used to confirm molecular weights and successful functional group modifications.

  • Elemental analysis supports the composition of final compounds.

Q & A

Basic: What synthetic strategies are effective for constructing the imidazo[1,2-a]pyrazine core in this compound?

The imidazo[1,2-a]pyrazine core is typically synthesized via cyclization reactions. For example, Ugi multicomponent reactions followed by palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) are used to introduce substituents at the 3-position. Bromination at the 3-position (using bromine in acetic acid) enables further functionalization, as seen in intermediates for antimalarial analogs . Post-cyclization modifications, such as HCl-mediated deprotection of tert-butoxycarbonyl (BOC) groups, are critical for generating free amines .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • Elemental analysis to verify stoichiometry (e.g., % C, H, N matching theoretical values within 0.1% error) .
  • Mass-triggered preparative HPLC for purity assessment (>95%) and separation of diastereomers .
  • 1H/13C NMR to confirm regiochemistry, particularly distinguishing between substituents at the 2- and 3-positions of the heterocycle .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of antimalarial activity in this compound class?

SAR analysis of imidazolopiperazines reveals:

  • Electron-withdrawing groups (e.g., Cl at 3-position) enhance activity against Plasmodium strains (IC50 < 100 nM) .
  • Phenyl ring substitution patterns (e.g., 4-fluoro vs. 3-fluorophenyl) influence potency; bulky substituents (e.g., p-tolyl) reduce activity (IC50 > 3000 nM) .
  • Aminoethyl ketone side chains improve solubility and target engagement, as validated in analogs with sub-micromolar IC50 .

Advanced: How should researchers address contradictory IC50 values across different malaria strains (e.g., 3D7 vs. W2)?

Discrepancies may arise from strain-specific resistance mechanisms. Mitigation strategies include:

  • Parallel screening against multiple strains (e.g., 3D7 [chloroquine-sensitive] and W2 [chloroquine-resistant]) to identify broad-spectrum candidates .
  • Molecular docking studies to assess binding affinity variations in Plasmodium dihydroorotate dehydrogenase (DHODH), a common target .
  • Dose-response validation using SYBR Green assays to rule out assay-specific artifacts .

Advanced: What computational approaches are used to predict pharmacokinetic properties of this compound?

  • QSAR models (e.g., artificial neural networks) correlate logP, polar surface area, and H-bond donors with bioavailability. For example, analogs with cLogP < 3 and <5 H-bond donors show improved metabolic stability .
  • SwissADME predictions assess drug-likeness, highlighting risks like high topological polar surface area (>100 Ų), which may limit blood-brain barrier penetration .

Advanced: What methodologies resolve challenges in introducing substituents at the 8-position of the dihydroimidazo[1,2-a]pyrazine scaffold?

  • Mannich reactions or alkylation with methyl iodide under basic conditions can introduce methyl groups at the 8-position.
  • Steric hindrance is minimized using bulky bases (e.g., cesium carbonate) in toluene/xantphos/Pd catalysis systems .
  • Chiral resolution (e.g., via diastereomeric salt formation with methanesulfonic acid) isolates enantiomers critical for target selectivity .

Basic: How is the chloro substituent at the 3-position introduced and stabilized during synthesis?

  • Direct bromine/chlorine exchange using CuCl in DMF at 100°C, followed by purification via flash chromatography .
  • Stabilization via electron-donating groups (e.g., methyl at 8-position) prevents nucleophilic displacement in aqueous media .

Advanced: How do researchers validate target engagement in cellular models for this compound?

  • β-lactamase reporter assays under Plasmodium hypoxanthine starvation conditions confirm DHODH inhibition .
  • Resistance selection studies (e.g., serial passage under sublethal drug pressure) identify mutations in putative targets, such as PfATP4 .

Basic: What are the stability concerns for this compound under varying pH conditions?

  • Acidic conditions (pH < 3) may hydrolyze the acetic acid side chain; stability is maintained in lyophilized form at -20°C .
  • Oxidative degradation is mitigated by inert atmosphere storage (N2) and antioxidants (e.g., BHT) .

Advanced: How can metabolic liabilities (e.g., CYP3A4 inhibition) be minimized in analogs?

  • Deuterium incorporation at labile positions (e.g., methyl groups) reduces CYP-mediated oxidation .
  • Prodrug strategies (e.g., acetyl-protected amines) mask polar groups, improving hepatic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid

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